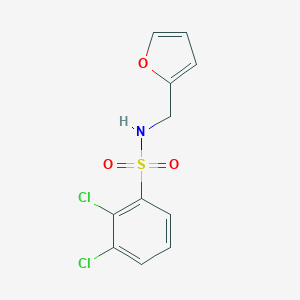![molecular formula C17H19N5O2 B275542 (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275542.png)
(2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, also known as MPTBA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is not fully understood. However, it has been suggested that (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine may exert its anticancer effects through the activation of the caspase pathway, which leads to apoptosis in cancer cells. (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine may also inhibit the ACE enzyme, which plays a role in the regulation of blood pressure.
Biochemical and Physiological Effects:
(2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to have biochemical and physiological effects in various studies. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been shown to lower blood pressure in animal models. Additionally, (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to have antioxidant properties, which may have a role in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. However, (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has some limitations for lab experiments. It is not very water-soluble, which may limit its use in certain experiments. Additionally, (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has not been extensively studied in humans, which may limit its potential for clinical use.
Direcciones Futuras
There are several future directions for the study of (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine. One possible direction is to investigate its potential use in the treatment of cardiovascular diseases and diabetes. Another direction is to further investigate its anticancer properties and potential use in cancer therapy. Additionally, future studies could focus on optimizing the synthesis method to increase the yield and purity of (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine. Overall, (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has shown promise as a potential therapeutic agent, and further research is warranted to fully understand its potential applications.
Métodos De Síntesis
(2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine can be synthesized through a multistep process involving the reaction of 3-bromobenzyl alcohol with 1-phenyl-1H-tetrazole-5-thiol to form 3-(1-phenyl-1H-tetrazol-5-ylthio)benzyl alcohol. This intermediate is then reacted with 2-methoxyethylamine to form (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine. The synthesis method has been optimized to increase the yield and purity of (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine.
Aplicaciones Científicas De Investigación
(2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been investigated for its potential applications in the treatment of various diseases. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been investigated for its potential use as an antihypertensive agent due to its ability to inhibit the angiotensin-converting enzyme (ACE). It has been suggested that (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine may have a role in the treatment of cardiovascular diseases and diabetes.
Propiedades
Fórmula molecular |
C17H19N5O2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-methoxy-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C17H19N5O2/c1-23-11-10-18-13-14-6-5-9-16(12-14)24-17-19-20-21-22(17)15-7-3-2-4-8-15/h2-9,12,18H,10-11,13H2,1H3 |
Clave InChI |
AYIYIAYFEFXPHA-UHFFFAOYSA-N |
SMILES |
COCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
SMILES canónico |
COCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)



![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)
![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![3-[(2-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B275481.png)
![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)
![N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275486.png)

